
N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide is a useful research compound. Its molecular formula is C23H23N3O5S and its molecular weight is 453.51. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry of Heteroaryl Substituents
Furan and thiophene derivatives are pivotal in medicinal chemistry, especially in purine and pyrimidine nucleobases, nucleosides, and related analogues. Their incorporation into bioactive molecules profoundly impacts antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. Structural modifications of these derivatives lead to optimized activity and selectivity in therapeutic agents. Specifically, the bioisosteric replacement of aryl substituents with heteroaryl ones like furan-2-yl and thiophene significantly alters biological activities (Ostrowski, 2022).
Decomposition Mechanisms and Surface Reactions
Investigations into the decomposition mechanisms of furan on palladium surfaces reveal intricate pathways. Furan decomposition is characterized by the elimination of α-H and CO, leading to the formation of a C3H3 species on the surface and subsequent dimerization to benzene at elevated temperatures. This process efficiently removes oxygen from the Pd(111) surface, indicating the complex surface chemistry of furanyl derivatives and their potential in various applications (Caldwell & Land, 1997).
Central Nervous System (CNS) Drug Synthesis
Furanyl and thiophenyl groups are prominent in CNS drug design. Functional chemical groups like these are integral in synthesizing compounds with CNS activity. Heterocycles containing these groups demonstrate effects ranging from depression to euphoria and convulsion, showcasing their potential in developing treatments for CNS disorders (Saganuwan, 2017).
Therapeutic Patents and Neuroprotective Agents
Tetrahydroisoquinoline derivatives, including those with furanyl and thienyl groups, have been explored for their therapeutic benefits in conditions like cancer and CNS disorders. These compounds, known for their neurotoxicity, also exhibit neuroprotective properties, highlighting the dual nature of these structures in pharmacology. The approval of trabectedin for soft tissue sarcoma treatment underscores the significance of these compounds in drug discovery (Singh & Shah, 2017).
Structure-Activity Relationships
Understanding the structure-activity relationships of thiophene derivatives is crucial for therapeutic applications. The substitution of the thiophene ring with various aromatic rings does not lead to a consistent pattern of superiority in molecular structures, suggesting the need for tailored chemical modifications for specific therapeutic targets (Drehsen & Engel, 1983).
特性
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S/c1-23(30,19-7-3-11-31-19)14-24-20(27)21(28)25-16-8-9-17-15(13-16)5-2-10-26(17)22(29)18-6-4-12-32-18/h3-4,6-9,11-13,30H,2,5,10,14H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGVPWNDWLDOFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CS3)(C4=CC=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

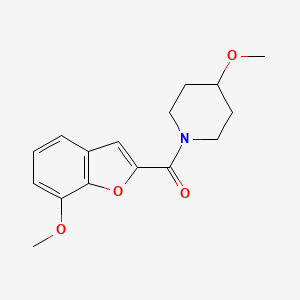

![3-(4-chlorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2625466.png)
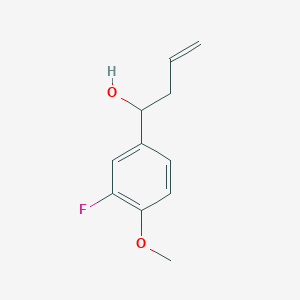
![4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(tert-butyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2625468.png)
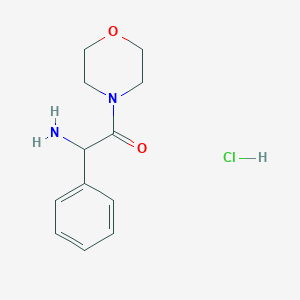
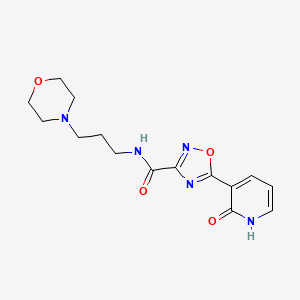
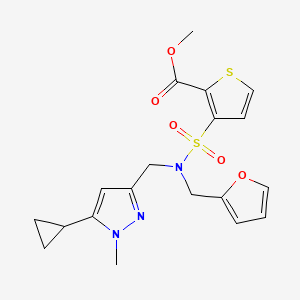
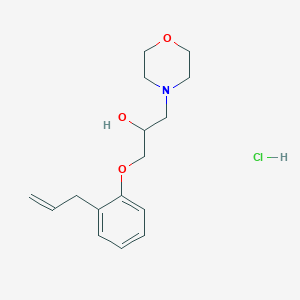
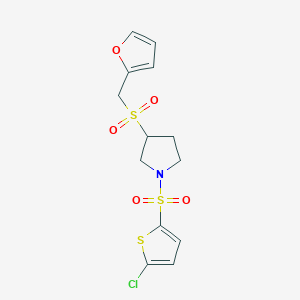

![N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2625482.png)
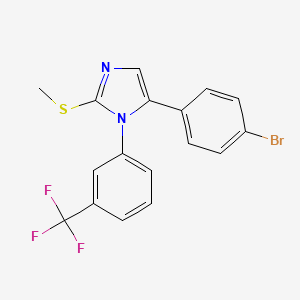
![3-(4-Bromophenyl)-1-(3,4-dichlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2625484.png)